6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine

α₂-Adrenergic Receptor GPCR Binding Affinity

6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine (CAS 91678-86-3) offers a unique trisubstitution pattern (6-OCH₃, 3-CH₂OCH₃, 5-CH₃, 2-NH₂) not interchangeable with other pyrazinamines. Its documented Ki of 6.5 nM at the α₂-adrenergic receptor—approximately 1,830-fold higher affinity than less potent aminopyrazine derivatives—establishes a quantifiable activity benchmark. The 2-amine handle enables amide coupling and reductive amination; the 3-methoxymethyl group introduces conformational flexibility unavailable in simpler analogs. Supplied at ≥98% purity to minimize in-house purification and streamline multi-step synthetic workflows. Ideal for GPCR-targeted library synthesis and SAR campaigns around pyrazinamine-based adrenergic modulators.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 91678-86-3
Cat. No. B3394824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine
CAS91678-86-3
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)COC)N)OC
InChIInChI=1S/C8H13N3O2/c1-5-8(13-3)11-7(9)6(10-5)4-12-2/h4H2,1-3H3,(H2,9,11)
InChIKeyYVJMXVAGRMSWAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine (CAS 91678-86-3): A Pyrazinamine Building Block with Documented α₂-Adrenergic Receptor Affinity


6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine (CAS 91678-86-3, molecular formula C₈H₁₃N₃O₂, molecular weight 183.21 g/mol) is a trisubstituted pyrazin-2-amine derivative characterized by methoxy, methoxymethyl, and methyl substituents at the 6-, 3-, and 5-positions of the pyrazine ring, respectively [1]. The compound is supplied commercially at ≥98% purity (NLT 98%) and serves as a versatile heterocyclic building block for medicinal chemistry, with documented binding affinity (Ki = 6.5 nM) at the α₂-adrenergic receptor from rat cortex [2]. Its predicted physicochemical properties include a density of 1.162 g/cm³, a boiling point of approximately 286.88°C at 760 mmHg, and a flash point of 127.3°C .

Why Generic Pyrazinamine Analogs Cannot Substitute for 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine in α₂-Adrenergic Studies


The substitution pattern of 6-methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine is non-interchangeable with other commercially available pyrazinamine derivatives due to its unique combination of three distinct substituents (6-OCH₃, 3-CH₂OCH₃, 5-CH₃) on the pyrazine core. Structure-activity relationship (SAR) studies on aminopyrazine-based kinase inhibitors demonstrate that the position and electronic nature of substituents on the pyrazine ring critically modulate target binding affinity and selectivity profiles [1]. The 3-methoxymethyl group in particular introduces conformational flexibility and potential hydrogen-bonding capacity not present in simpler methyl- or methoxy-substituted analogs [2]. Furthermore, the documented α₂-adrenergic receptor Ki value of 6.5 nM establishes a quantifiable activity benchmark that cannot be assumed for analogs lacking identical substitution [3]. Class-level inference from pyrazine SAR literature indicates that even minor structural perturbations (e.g., removal of the 3-methoxymethyl group or relocation of the 6-methoxy group) would likely result in altered binding kinetics and pharmacological profiles [1].

Quantitative Differentiation Evidence for 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine (CAS 91678-86-3)


α₂-Adrenergic Receptor Binding Affinity: Ki = 6.5 nM for 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine

6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine exhibits a binding affinity (Ki) of 6.5 nM for the α₂-adrenergic receptor from rat cortex, as documented in BindingDB [1]. In contrast, related aminopyrazine derivatives such as 3,5-dibromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine display a substantially weaker Ki of 1.19 × 10⁴ nM (11.9 µM) at the same receptor in calf cerebral cortex homogenates [2]. This represents an approximately 1,830-fold higher affinity for the target compound relative to this comparator aminopyrazine derivative.

α₂-Adrenergic Receptor GPCR Binding Affinity

Physicochemical Profile: Boiling Point and Density of 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine

The predicted physicochemical properties of 6-methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine include a boiling point of 286.88°C at 760 mmHg and a density of 1.162 g/cm³ . These values are distinct from those of the simpler analog 2-(methoxymethyl)pyrazine (CAS 63450-30-6), which has a molecular weight of 124.14 g/mol and a boiling point of approximately 190-192°C at atmospheric pressure [1]. The approximately 97°C higher boiling point of the target compound reflects the increased molecular weight and additional hydrogen-bonding capacity conferred by the 6-methoxy and 2-amine functionalities.

Physicochemical Properties Purification Formulation

Commercial Purity Specification: ≥98% (NLT 98%) for 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine

6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine is commercially supplied with a purity specification of NLT 98% (≥98%) from multiple vendors, as verified by product datasheets . This purity grade meets or exceeds the ≥95% purity threshold commonly cited in patent literature for pyrazine-based pharmaceutical compositions intended for further development [1]. While many building-block pyrazines are offered at 95% purity , the 98% specification reduces the burden of additional purification prior to use in sensitive assays or as synthetic intermediates.

Purity Quality Control Procurement

Structural Uniqueness: Trisubstituted Pyrazinamine with 3-Methoxymethyl Group

6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine is distinguished by its specific trisubstitution pattern: a 6-methoxy group, a 3-methoxymethyl group, and a 5-methyl group on the pyrazin-2-amine core [1]. This pattern is not present in common pyrazine building blocks such as 2-aminopyrazine (unsubstituted), 3-methoxy-5-methylpyrazin-2-amine (lacks 3-methoxymethyl), or 2-methoxy-3-methylpyrazine (lacks 2-amine). Class-level SAR inference from aminopyrazine Nek2 inhibitor studies indicates that substituents at the 3- and 6-positions significantly influence both potency and selectivity profiles [2], suggesting that this compound's unique substitution may confer distinct biological activity compared to simpler analogs.

Medicinal Chemistry Building Block SAR

Recommended Application Scenarios for 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine (CAS 91678-86-3) Based on Evidence


α₂-Adrenergic Receptor Probe Development and GPCR Screening

Given its documented Ki of 6.5 nM at the α₂-adrenergic receptor [1], 6-methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine is suitable as a starting scaffold for developing high-affinity α₂-adrenergic receptor ligands. Its ~1,830-fold higher affinity compared to less potent aminopyrazine derivatives [2] positions it as a rational choice for primary screening campaigns targeting this GPCR subfamily. Researchers should consider this compound when establishing structure-activity relationships around pyrazinamine-based adrenergic modulators.

Medicinal Chemistry Building Block for Novel Pyrazine Derivatives

The unique trisubstitution pattern (6-OCH₃, 3-CH₂OCH₃, 5-CH₃, 2-NH₂) provides a differentiated scaffold for medicinal chemistry diversification [3]. The 2-amine functionality serves as a synthetic handle for further derivatization (e.g., amide coupling, reductive amination), while the 3-methoxymethyl group introduces conformational flexibility not available in simpler methyl- or methoxy-substituted pyrazines [4]. This compound is appropriate for library synthesis efforts aimed at exploring novel chemical space around the pyrazinamine pharmacophore.

Quality-Controlled Intermediate for Multi-Step Synthesis

With a commercial purity specification of ≥98% (NLT 98%) , this compound meets the purity thresholds commonly required for pharmaceutical intermediates (≥95% by HPLC) [5]. Its predicted boiling point of 286.88°C at 760 mmHg and density of 1.162 g/cm³ inform appropriate handling, storage, and purification conditions. Procurement of this material at 98% purity reduces the need for additional in-house purification steps, streamlining multi-step synthetic workflows and improving overall yield reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.